![molecular formula C18H21NO3 B182045 4-[(1-Adamantylcarbonyl)amino]benzoic acid CAS No. 62144-92-7](/img/structure/B182045.png)

4-[(1-Adamantylcarbonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

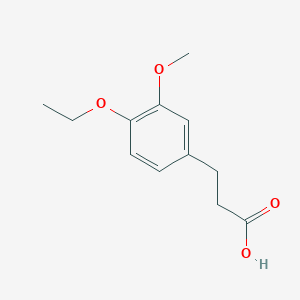

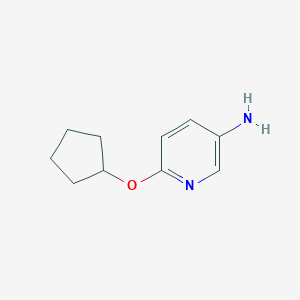

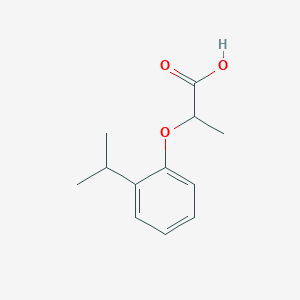

4-[(1-Adamantylcarbonyl)amino]benzoic acid is a compound with the molecular formula C18H21NO3 . It contains a total of 46 bonds, including 25 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 4-[(1-Adamantylcarbonyl)amino]benzoic acid is characterized by a carboxylic acid group attached to a benzene ring, which is further connected to an adamantylcarbonyl group via an amide linkage .Applications De Recherche Scientifique

Proteomics Research

4-[(1-Adamantylcarbonyl)amino]benzoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the identification and quantification of proteins and their modifications. The ability to modify proteins with this compound allows researchers to study protein-protein interactions and the dynamics of protein complexes in various biological processes .

Medicinal Chemistry

In medicinal chemistry, 4-[(1-Adamantylcarbonyl)amino]benzoic acid serves as a building block for the synthesis of potential therapeutic agents. Its adamantyl group is known for improving pharmacokinetic properties of drugs, such as increasing lipophilicity and enhancing membrane permeability. This can lead to the development of new drugs with better absorption and bioavailability .

Biotechnology Applications

Biotechnological applications of this compound include its use as a precursor in the synthesis of complex molecules. It can be incorporated into larger molecular structures that are designed for specific functions, such as targeted drug delivery systems or as part of biosensors that detect biological markers of diseases .

Materials Science

In materials science, 4-[(1-Adamantylcarbonyl)amino]benzoic acid can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to alter their interaction with other substances, which is crucial in creating specialized coatings or adhesives with improved performance characteristics .

Environmental Science

This compound’s role in environmental science is emerging, particularly in the development of environmentally friendly materials. Its unique chemical structure could be exploited to create biodegradable plastics or as a component in the design of low-toxicity agricultural chemicals that help reduce environmental pollution .

Analytical Chemistry

Analytical chemists may use 4-[(1-Adamantylcarbonyl)amino]benzoic acid as a standard or reference compound in chromatography and mass spectrometry. These techniques are essential for the qualitative and quantitative analysis of complex mixtures, and having reliable standards is key for accurate measurements .

Pharmacology

Pharmacological research with 4-[(1-Adamantylcarbonyl)amino]benzoic acid involves studying its effects on biological systems. It could be used to understand the metabolic pathways of similar compounds or to develop new pharmacological assays that can screen for activity against various targets, such as enzymes or receptors .

Agriculture

In agriculture, research into 4-[(1-Adamantylcarbonyl)amino]benzoic acid could lead to the development of new pesticides or growth regulators. Its structural components might interact with specific biological pathways in plants or pests, offering a way to enhance crop yields or protect against infestations .

Propriétés

IUPAC Name |

4-(adamantane-1-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-16(21)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUAHMQUGGEWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400917 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Adamantylcarbonyl)amino]benzoic acid | |

CAS RN |

62144-92-7 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)